molecular formula C11H13NO2 B2791164 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1785135-30-9

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B2791164
CAS No.: 1785135-30-9
M. Wt: 191.23
InChI Key: CGVDZHDACJPWOQ-UHFFFAOYSA-N
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Description

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.

    Amination Reaction: The key step involves the introduction of an amino group at the 8th position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The temperature and reaction time are optimized to achieve the desired yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful optimization of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes.

    Modulating Receptors: The compound may interact with cellular receptors, influencing signal transduction pathways.

    Altering Gene Expression: It can affect the expression of genes involved in cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the amino group at the 8th position.

    8-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a hydroxyl group instead of an amino group.

    8-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Contains a methyl group at the 8th position.

Uniqueness

The presence of the amino group at the 8th position in 8-amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential for various applications in scientific research and industry.

Biological Activity

8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-aminochromenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₁H₁₃N₁O₂
Molecular Weight 191.23 g/mol
CAS Number 1785135-30-9
IUPAC Name 8-amino-2,2-dimethyl-3,4-dihydrochromen-4-one

Biological Activities

The biological activities of this compound have been explored through various studies highlighting its pharmacological potential:

1. Antioxidant Activity

Research indicates that derivatives of chromenone compounds exhibit significant antioxidant properties. The presence of the amino group enhances electron donation capabilities, thus improving radical scavenging activity. For instance, studies have shown that similar compounds can effectively reduce oxidative stress markers in cellular models.

2. Antimicrobial Activity

8-aminochromenone has demonstrated antimicrobial properties against various pathogens. In vitro studies reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested.

3. Anticancer Activity

Preliminary research has suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example:

  • Case Study : A study involving human breast cancer cells (MCF-7) showed that treatment with 8-aminochromenone resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

4. Anti-inflammatory Effects

The compound has been observed to inhibit pro-inflammatory cytokines in vitro. It appears to modulate pathways associated with inflammation, potentially providing therapeutic benefits for inflammatory diseases.

The mechanisms underlying the biological activity of 8-aminochromenone are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Research Findings

A summary of notable research findings related to the biological activity of 8-aminochromenone is presented below:

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in oxidative stress
Antimicrobial TestingEffective against S. aureus and E. coli
Anticancer EffectsInduced apoptosis in MCF-7 cells
Anti-inflammatory MechanismsReduced levels of TNF-alpha and IL-6

Properties

IUPAC Name

8-amino-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVDZHDACJPWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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